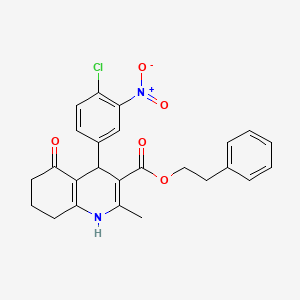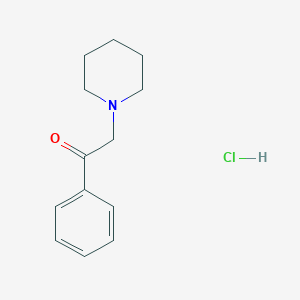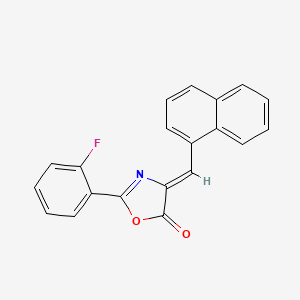![molecular formula C19H15N3O3S B4989936 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4989936.png)
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide, also known as NTBC, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of tyrosine hydroxylase, an enzyme involved in the synthesis of catecholamines. NTBC has been widely studied for its potential application in the treatment of various diseases such as hereditary tyrosinemia type 1, Parkinson's disease, and cancer.
Wirkmechanismus
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide inhibits the activity of tyrosine hydroxylase, an enzyme involved in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting the activity of this enzyme, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide reduces the production of these neurotransmitters. This has been shown to be effective in treating hereditary tyrosinemia type 1 and Parkinson's disease.
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide has also been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. This has been shown to be effective in inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects. It reduces the levels of toxic metabolites in patients with hereditary tyrosinemia type 1, which prevents liver damage. It increases the levels of dopamine in the brain, which is beneficial in Parkinson's disease. It also inhibits the growth of cancer cells and induces apoptosis in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide has several advantages for lab experiments. It is a potent inhibitor of tyrosine hydroxylase, which makes it a useful tool for studying the synthesis of catecholamines. It has also been shown to inhibit the activity of tyrosine kinases, which makes it a useful tool for studying the growth and proliferation of cancer cells.
However, there are also some limitations to using N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide in lab experiments. It is a potent inhibitor of tyrosine hydroxylase, which means that it can also inhibit the synthesis of other catecholamines besides dopamine. This can complicate the interpretation of results. In addition, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide has been shown to have off-target effects, which can also complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide. One area of research is the development of more potent and selective inhibitors of tyrosine hydroxylase. This could lead to the development of more effective treatments for diseases such as hereditary tyrosinemia type 1 and Parkinson's disease.
Another area of research is the development of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide analogs with improved pharmacokinetic properties. This could lead to the development of more effective treatments for cancer.
Finally, there is a need for more research to understand the off-target effects of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide. This could help to improve the interpretation of results in lab experiments and could also lead to the development of new therapeutic applications for this compound.
Conclusion
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential therapeutic applications in the treatment of diseases such as hereditary tyrosinemia type 1, Parkinson's disease, and cancer. N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide inhibits the activity of tyrosine hydroxylase, which reduces the production of catecholamines. This has several biochemical and physiological effects that make it a useful tool for studying these diseases. However, there are also some limitations to using N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide in lab experiments, and more research is needed to understand its off-target effects.
Synthesemethoden
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide involves the reaction of 4-nitrophenyl isothiocyanate with 2-aminothiazole in the presence of triethylamine. The resulting product is then reacted with 2-phenylcyclopropanecarboxylic acid chloride to yield N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide. The synthesis method has been well-established and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating hereditary tyrosinemia type 1, a rare genetic disorder that affects the liver. N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide inhibits the activity of tyrosine hydroxylase, which reduces the production of toxic metabolites that cause liver damage in patients with this condition.
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide has also been investigated for its potential use in the treatment of Parkinson's disease. Studies have shown that N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide can increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide has also been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
In addition, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide has been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(16-10-15(16)12-4-2-1-3-5-12)21-19-20-17(11-26-19)13-6-8-14(9-7-13)22(24)25/h1-9,11,15-16H,10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSAPKUWCJFHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine](/img/structure/B4989872.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B4989875.png)
![4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4989885.png)
![1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4989892.png)
![3-(2-hydroxyethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4989900.png)
![methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4989908.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989942.png)

![6-{[4-(butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4989950.png)
![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid](/img/structure/B4989957.png)

![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)